2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid
Overview
Description
2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound that features a pyridine ring substituted with an amino group, a carboxylic acid group, and a fluorinated hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with 2-amino-5-nitropyridine, the compound undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester or amide derivatives of the compound are hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the amino group on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or Selectfluor for fluorination.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Amino derivatives or reduced forms of the compound.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties imparted by the fluorinated aromatic ring.
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.
Pathways Involved: It may modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth by targeting essential enzymes.
Comparison with Similar Compounds
2-Amino-5-(2-hydroxyphenyl)pyridine-4-carboxylic acid: Lacks the fluorine atom, which may result in different biological activity and chemical properties.
2-Amino-5-(5-chloro-2-hydroxyphenyl)pyridine-4-carboxylic acid: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
2-Amino-5-(5-methyl-2-hydroxyphenyl)pyridine-4-carboxylic acid: Substituted with a methyl group, affecting its steric and electronic properties.
Uniqueness: The presence of the fluorine atom in 2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-6-1-2-10(16)7(3-6)9-5-15-11(14)4-8(9)12(17)18/h1-5,16H,(H2,14,15)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLETVNJCKQZHLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=C(C=C2C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687257 | |
Record name | 2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-14-9 | |
Record name | 4-Pyridinecarboxylic acid, 2-amino-5-(5-fluoro-2-hydroxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261905-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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